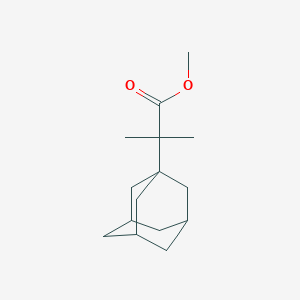
Methyl 2-(1-adamantyl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-adamantyl)-2-methylpropanoate is a chemical compound that belongs to the class of adamantane derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In
Mecanismo De Acción
The mechanism of action of Methyl 2-(1-adamantyl)-2-methylpropanoate is not fully understood. However, it has been suggested that it may act through the inhibition of specific enzymes or receptors in the body. For example, in cancer treatment, it has been proposed that Methyl 2-(1-adamantyl)-2-methylpropanoate may act through the inhibition of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
Methyl 2-(1-adamantyl)-2-methylpropanoate has been shown to have various biochemical and physiological effects. In cancer treatment, it has been found to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, it has been shown to reduce the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, it has been found to protect dopaminergic neurons from oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(1-adamantyl)-2-methylpropanoate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily achieved through simple purification techniques. It is also stable under normal laboratory conditions, making it suitable for long-term storage. However, one limitation of Methyl 2-(1-adamantyl)-2-methylpropanoate is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of Methyl 2-(1-adamantyl)-2-methylpropanoate. In the pharmaceutical industry, further research is needed to determine its potential as a drug candidate for the treatment of various diseases. In materials science, it can be explored for its potential use in the synthesis of novel materials with unique properties. Additionally, further studies are needed to better understand its mechanism of action and to design experiments to study its effects.
Métodos De Síntesis
The synthesis of Methyl 2-(1-adamantyl)-2-methylpropanoate involves the reaction between 1-adamantanecarboxylic acid and methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate ester, which is then converted into the final product through acid-catalyzed esterification. The yield of the reaction is typically high, and the purity of the product can be easily achieved through simple purification techniques such as recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2-(1-adamantyl)-2-methylpropanoate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In the field of agrochemicals, it has been studied for its pesticidal and herbicidal properties. In materials science, it has been explored for its potential use in the synthesis of novel materials with unique properties.
Propiedades
Nombre del producto |
Methyl 2-(1-adamantyl)-2-methylpropanoate |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
methyl 2-(1-adamantyl)-2-methylpropanoate |
InChI |
InChI=1S/C15H24O2/c1-14(2,13(16)17-3)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3 |
Clave InChI |
MZQFZCCCSBHNAZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
SMILES canónico |
CC(C)(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)
![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)
![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)
![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
![3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)


![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)

![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)
